![molecular formula C20H24N4O B2708119 4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 896846-45-0](/img/structure/B2708119.png)

4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Descripción general

Descripción

Synthesis Analysis

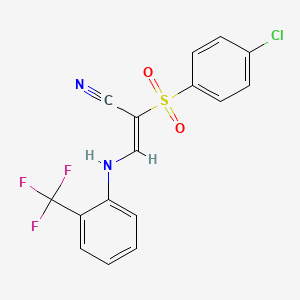

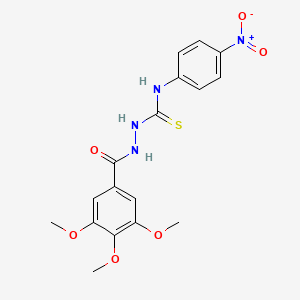

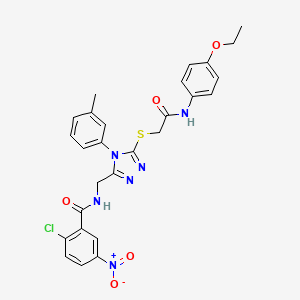

The synthesis of similar compounds often involves multi-component reactions . For instance, a novel one-pot four-component reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile has been described . This reaction forms 7-amino-2-(tert-butyl)-5-aryl-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

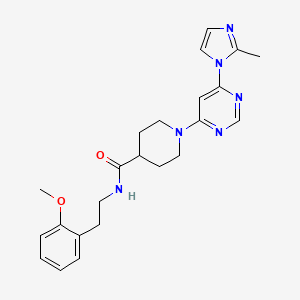

4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is involved in various chemical synthesis processes, contributing to the development of compounds with potential biological and pharmaceutical applications. For example, the synthesis of arylazopyrazolo[1,5-a]pyrimidines and their application to synthetic fibers demonstrate the chemical versatility and utility of pyrazolo[1,5-a]pyrimidine derivatives in creating arylazo dyes for polyester and polyamide fibers (Rangnekar & Puro, 2007). Similarly, the discovery of benzimidazole derivatives as orally active renin inhibitors showcases the modification of pyrimidine derivatives to improve pharmacokinetic profiles while maintaining biological activity (Tokuhara et al., 2018).

Biological and Pharmacological Activities

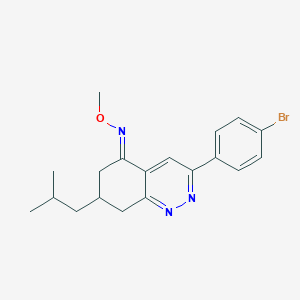

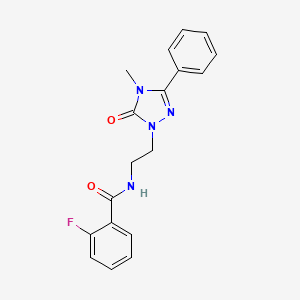

The exploration of pyrazolo[1,5-a]pyrimidine derivatives has led to the identification of compounds with notable biological activities. The synthesis of new hybrid compounds derived from propanamides and butanamides, incorporating pyrazolo[1,5-a]pyrimidine structures, revealed molecules with broad-spectrum anticonvulsant activities, demonstrating the potential of these derivatives in developing new antiepileptic drugs (Kamiński et al., 2015). Moreover, the design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 inhibitors for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases highlight the therapeutic applications of pyrazolo[1,5-a]pyrimidine derivatives (Li et al., 2016).

Molecular Design and Optimization

The structure-activity relationship studies on a series of 2-aminopyrimidine-containing histamine H4 receptor ligands, incorporating pyrazolo[1,5-a]pyrimidine scaffolds, illustrate the process of optimizing molecular structures for enhanced biological activity. These studies have led to compounds with potential anti-inflammatory and antinociceptive activities, supporting the role of pyrazolo[1,5-a]pyrimidine derivatives in developing new therapeutic agents (Altenbach et al., 2008).

Direcciones Futuras

The future directions for “4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, given their structural similarities to other pyrazolo[1,5-a]pyrimidines known for their diverse applications .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with enzymes such as carbonyl reductase .

Mode of Action

It can be inferred that it may interact with its target enzyme to induce changes in the cell .

Biochemical Pathways

Similar compounds have been found to influence various biological activities .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have been found to inhibit cell proliferation .

Action Environment

It’s known that factors such as temperature, ph, and presence of other compounds can affect the action of a compound .

Propiedades

IUPAC Name |

4-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c1-20(2,3)17-13-18(23-9-11-25-12-10-23)24-19(22-17)16(14-21-24)15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYFBBZACCRWKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320836 | |

| Record name | 4-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648450 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

896846-45-0 | |

| Record name | 4-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2708036.png)

![9-ethoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2708039.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2708040.png)

![N-(3-chlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2708041.png)

![N-(1H-benzo[d]imidazol-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2708042.png)

![(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B2708049.png)

![2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2708051.png)

![1-(4-{4-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2708055.png)